molecular formula C9H12ClN5O4 B8305269 1-(2-Hydroxyethoxymethyl)-5-(1-azido-2-chloroethyl)uracil

1-(2-Hydroxyethoxymethyl)-5-(1-azido-2-chloroethyl)uracil

Cat. No.: B8305269
M. Wt: 289.67 g/mol
InChI Key: QIPWQVZCTUMYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethoxymethyl)-5-(1-azido-2-chloroethyl)uracil is a useful research compound. Its molecular formula is C9H12ClN5O4 and its molecular weight is 289.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12ClN5O4

Molecular Weight

289.67 g/mol

IUPAC Name

5-(1-azido-2-chloroethyl)-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12ClN5O4/c10-3-7(13-14-11)6-4-15(5-19-2-1-16)9(18)12-8(6)17/h4,7,16H,1-3,5H2,(H,12,17,18)

InChI Key

QIPWQVZCTUMYEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1COCCO)C(CCl)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (NCS, 88 mg, 0.65 mmol) was added slowly to a precooled (−5° C.) suspension prepared by mixing a solution of 1 (116 mg, 0.55 mmol) in 1,2-dimethoxyethane (20 ml) with a solution of sodium azide (143 mg, 2.2 mmol) in water (0.35 ml). The reaction was stirred for 3 h at 0° C. Completion of the reaction, as described for the isolation of 2a, gave a residue which was purified by silica gel column chromatography. Elution with chloroform:methanol (97:3, v/v) as eluent yielded 2b as a syrup (56 mg, 35%).
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
116 mg
Type
reactant
Reaction Step Two
Quantity
143 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
35%

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